REACTION_CXSMILES
|
CC.[Br:3][CH:4]([Br:6])[CH3:5]>>[CH3:4][CH3:5].[CH2:4]([Br:3])[CH3:5].[Br:3][CH:4]([Br:6])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
zirconia
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 300° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)Br
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC.[Br:3][CH:4]([Br:6])[CH3:5]>>[CH3:4][CH3:5].[CH2:4]([Br:3])[CH3:5].[Br:3][CH:4]([Br:6])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
zirconia
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 300° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)Br
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC.[Br:3][CH:4]([Br:6])[CH3:5]>>[CH3:4][CH3:5].[CH2:4]([Br:3])[CH3:5].[Br:3][CH:4]([Br:6])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
zirconia
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 300° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)Br
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC.[Br:3][CH:4]([Br:6])[CH3:5]>>[CH3:4][CH3:5].[CH2:4]([Br:3])[CH3:5].[Br:3][CH:4]([Br:6])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
zirconia
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 300° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)Br
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC.[Br:3][CH:4]([Br:6])[CH3:5]>>[CH3:4][CH3:5].[CH2:4]([Br:3])[CH3:5].[Br:3][CH:4]([Br:6])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
zirconia
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 300° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)Br
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |